Mage-A3 (195-203)

Description

Key Sequence Features

- Hydrophobic residues : Methionine (position 2), leucines (positions 7–8), and isoleucines (positions 1 and 9) dominate the sequence, suggesting a preference for HLA-A*24:02’s hydrophobic binding pockets.

- Anchor residues : Position 2 (Methionine) and position 9 (Isoleucine) align with the HLA-A*24:02 binding motif, which favors aromatic or aliphatic residues at these positions.

Despite its theoretical compatibility with HLA-A24:02, experimental studies reveal that MAGE-A3 (195-203) is poorly processed and presented by tumor cells. In vitro assays using cytotoxic T lymphocyte (CTL) clones specific for this peptide demonstrated half-maximal lysis of peptide-pulsed cells at 500 pM, yet failed to recognize HLA-A24:02+/MAGE-A3+ tumor cells. This suggests limited natural processing of the epitope in vivo.

Table 1: Biophysical Properties of MAGE-A3 (195-203)

| Property | Value |

|---|---|

| Sequence | IMPKAGLLI |

| Molecular formula | C₄₅H₈₂N₁₀O₁₀S |

| Molecular weight | 999.3 g/mol |

| Hydrophobicity index | 1.85 (GRAVY score) |

HLA-A*24:02 Restriction and Binding Affinity

HLA-A*24:02, a common MHC class I allele in East Asian populations (∼34% prevalence), binds MAGE-A3 (195-203) through specific interactions with its peptide-binding groove.

Binding Affinity and Immunogenicity

- Affinity measurements : Surface plasmon resonance (SPR) assays estimate a moderate binding affinity (IC₅₀: 50–500 nM) between MAGE-A3 (195-203) and HLA-A*24:02.

- T-cell recognition : Tetramer staining revealed a low precursor frequency of MAGE-A3 (195-203)-specific CD8+ T cells in healthy donors (∼2 × 10⁻⁸), indicating weak immunogenicity despite structural compatibility.

The discrepancy between in vitro binding and in vivo efficacy arises from inefficient antigen processing. Proteasomal cleavage patterns and endosomal protease activity in dendritic cells may limit the generation of this epitope. For instance, leupeptin-sensitive proteases are critical for forming immunodominant epitopes like MAGE-A3 (111–125), whereas pepstatin-sensitive proteases degrade subdominant epitopes such as MAGE-A3 (195–203).

Table 2: HLA-A*24:02 Binding Parameters for MAGE-A3 (195-203)

| Parameter | Value |

|---|---|

| Predicted IC₅₀ | 220 nM |

| Measured half-maximal lysis | 500 pM (peptide-pulsed cells) |

| T-cell frequency | 2 × 10⁻⁸ (healthy donors) |

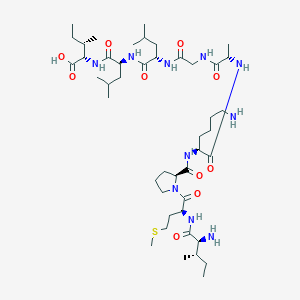

Structural Features of the HLA-A*24:02/MAGE-A3/β₂-Microglobulin Complex

The ternary complex of HLA-A24:02, MAGE-A3 (195-203), and β₂-microglobulin has not been crystallographically resolved. However, homology modeling based on HLA-A24:02 structures provides insights into its likely conformation.

Predicted Structural Motifs

- Peptide binding groove : HLA-A*24:02’s F-pocket accommodates the C-terminal isoleucine (position 9) via hydrophobic interactions, while the B-pocket anchors methionine (position 2).

- β₂-microglobulin stabilization : Like other MHC class I complexes, β₂-microglobulin stabilizes the heavy chain, ensuring proper peptide presentation.

Molecular dynamics simulations suggest that the Pro-Lys-Ala-Gly segment (positions 3–6) adopts a flexible loop conformation, potentially hindering TCR engagement. This structural instability may explain the weak CTL responses observed in vitro.

Table 3: Predicted Interactions in the HLA-A*24:02/MAGE-A3 Complex

| Peptide Position | Interacting HLA Residues | Interaction Type |

|---|---|---|

| 2 (Methionine) | Tyr-99, Glu-63 | Hydrophobic, hydrogen |

| 9 (Isoleucine) | Trp-147, Thr-73 | Van der Waals |

Properties

Molecular Formula |

C45H82N10O10S |

|---|---|

Molecular Weight |

955.3 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C45H82N10O10S/c1-11-27(7)36(47)43(62)52-31(18-21-66-10)44(63)55-20-15-17-34(55)42(61)51-30(16-13-14-19-46)39(58)49-29(9)38(57)48-24-35(56)50-32(22-25(3)4)40(59)53-33(23-26(5)6)41(60)54-37(45(64)65)28(8)12-2/h25-34,36-37H,11-24,46-47H2,1-10H3,(H,48,57)(H,49,58)(H,50,56)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-,34-,36-,37-/m0/s1 |

InChI Key |

OEJFMRDFTZRTQP-BXIWJQILSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Activation

Amino Acid Coupling

- Reagents : Activation of amino acids employs coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HOBt (hydroxybenzotriazole) with DIPEA (N,N-diisopropylethylamine) as a base.

- Coupling Cycles : Each residue requires 1–2 hours for coupling, with real-time monitoring via Kaiser or chloranil tests to confirm completion.

Challenges in Sequence Assembly

Cleavage and Deprotection

- Cleavage Cocktail : A mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (95:2.5:2.5) removes the peptide from the resin and deprotects side chains.

- Precipitation : The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

- System : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) achieves >95% purity.

- Mobile Phase : Gradient elution using 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B).

| Parameter | Specification | Source |

|---|---|---|

| Purity (HPLC) | ≥95% (214 nm) | |

| Retention Time | 12–14 minutes (30–50% B over 20 min) |

Mass Spectrometry (MS)

- Instrumentation : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) MS confirms molecular weight.

- Expected m/z : 955.3 Da (monoisotopic mass).

Formulation and Stability

Stock Solution Preparation

- Solubility : The peptide is soluble in DMSO (up to 10 mM) but insoluble in aqueous buffers without organic solvents.

- Storage : Lyophilized powder is stable at -20°C for 12 months; solutions in DMSO retain activity for 1 month at -20°C.

| Concentration (mM) | Volume per 1 mg (mL) | Volume per 5 mg (mL) |

|---|---|---|

| 1 | 1.0468 | 5.234 |

| 10 | 0.1047 | 0.5234 |

Stability Challenges

- Oxidation : Methionine residues are prone to oxidation, necessitating argon or nitrogen atmospheres during handling.

- Aggregation : Long-term storage in solution may cause precipitation; lyophilization is recommended.

Applications in Immunological Research

T-Cell Activation Assays

MAGE-A3 (195-203) is used to stimulate HLA-A24-restricted cytotoxic T lymphocytes (CTLs) in melanoma and lung cancer models. For example:

Vaccine Development

- Adjuvant combinations : Co-administration with OK-432 (a streptococcal preparation) enhances Th1-type immune responses in non-small cell lung cancer (NSCLC) patients.

- Clinical outcomes : Phase I trials reported partial tumor regression in 15% of patients, correlating with interferon-γ secretion.

Comparative Analysis of Synthetic Strategies

SPPS vs. Recombinant Expression

While SPPS dominates for short peptides like MAGE-A3 (195-203), recombinant expression in E. coli or yeast is explored for longer MAGE-A3 fragments. However, challenges include:

Scalability and Cost

Chemical Reactions Analysis

Types of Reactions

Mage-A3 (195-203) primarily undergoes peptide bond formation during its synthesis. It can also participate in:

Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.

Reduction: Reduction of disulfide bonds to free thiols.

Substitution: Amino acid substitution during peptide synthesis.

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Deprotection Reagents: Trifluoroacetic acid (TFA).

Oxidizing Agents: Hydrogen peroxide (H2O2).

Reducing Agents: Dithiothreitol (DTT).

Major Products Formed

The major product formed from these reactions is the Mage-A3 (195-203) peptide itself. Side products may include truncated peptides or peptides with incorrect sequences, which are typically removed during purification .

Scientific Research Applications

Mage-A3 (195-203) has several applications in scientific research:

Cancer Immunotherapy: Used as a target for T cell receptor (TCR) engineering to enhance the immune response against tumors.

Diagnostic Marker: Employed in detecting specific immune responses in cancer patients.

Vaccine Development: Investigated as a component of cancer vaccines to stimulate an immune response against tumors.

Basic Research: Utilized in studies to understand the role of cancer-testis antigens in tumor biology.

Mechanism of Action

Mage-A3 (195-203) exerts its effects by being presented on the surface of tumor cells by HLA-A24 molecules. This presentation allows cytotoxic T lymphocytes (CTLs) to recognize and target the tumor cells for destruction. The peptide binds to the T cell receptor (TCR) on CTLs, triggering an immune response that leads to the elimination of the tumor cells .

Comparison with Similar Compounds

Clinical Relevance :

- MAGE-A3 (195-203) has been tested in dendritic cell (DC)-based vaccines, showing efficacy in reducing tumor growth in mouse models of breast cancer .

- In glioblastoma, adenovirus-mediated delivery of MAGE-A3 synergizes with calreticulin (CALR) to suppress tumor invasion and angiogenesis by inhibiting Erk MAPK and PI3K/AKT pathways .

- Expression of MAGE-A3 correlates with advanced tumor stages and poor prognosis in non-small cell lung cancer (NSCLC) and melanoma .

Structural Comparison

MAGE-A3 (195-203) belongs to a family of CTAs with shared structural motifs but distinct sequences and binding properties. Key comparisons include:

Key Observations :

- Dimeric Structure : Unlike MAGE-A4, MAGE-A3 forms stable dimers in solution, which may enhance antigen presentation .

- T-Cell Response : MAGE-A3 (167-176) activates T-helper cells via MHC class II, while MAGE-A3 (195-203) primarily engages CTLs via MHC class I .

Functional and Immunological Differences

Expression Patterns :

- MAGE-A3 is expressed in 30–80% of tumors across diverse types (e.g., melanoma, NSCLC, glioblastoma) , whereas MAGE-A4 shows more restricted expression (e.g., esophageal cancer) .

- MAGE-A1 is upregulated in pediatric melanomas but lacks prognostic significance in adults .

Response to Epigenetic Modulators :

- In hematological cancers, MAGE-A3 expression increases after decitabine treatment, suggesting tissue-specific regulatory mechanisms .

Immune Activation :

- MAGE-A3 (195-203) induces stronger CTL responses than MAGE-A1 (278-286) in esophageal cancer models, likely due to higher tumor expression .

Clinical Efficacy and Challenges

Vaccine Trials :

- DC vaccines loaded with MAGE-A3 (195-203) reduced tumor volume in 60% of breast cancer mice, comparable to freeze-thaw lysate vaccines .

Gene Therapy :

- Ad-CALR/MAGE-A3 suppressed glioblastoma growth by 70% in xenograft models, outperforming single-agent therapies .

Limitations :

Biological Activity

Mage-A3 (195-203) is a peptide derived from the Melanoma Antigen Gene (MAGE) family, specifically MAGE-A3, which is recognized as a cancer-testis antigen. This peptide has garnered interest in cancer immunotherapy due to its potential role in stimulating T-cell responses against tumors. This article provides an overview of the biological activity of Mage-A3 (195-203), including its mechanisms of action, clinical implications, and relevant research findings.

Overview of MAGE-A3 and Its Peptide Mage-A3 (195-203)

MAGE proteins are a group of cancer-testis antigens that are typically expressed in germ cells and various tumors but not in normal somatic tissues. MAGE-A3 is one of the most studied members of this family, particularly in relation to melanoma and other cancers. The peptide Mage-A3 (195-203) is presented by HLA-A24 molecules, making it a target for cytotoxic T lymphocytes (CTLs) in immunotherapy settings .

Biological Mechanisms

- Antigen Presentation and T-cell Activation

-

Induction of Immune Responses

- Clinical trials have explored the use of Mage-A3 (195-203) in immunotherapeutic vaccines. For instance, patients receiving a vaccine containing this peptide exhibited variable T-cell responses, suggesting that while some patients may benefit from this approach, others may not mount an effective immune response .

Clinical Trials

Several clinical trials have investigated the efficacy of Mage-A3-based therapies:

- Phase III Trials : The MAGRIT trial assessed the efficacy of a MAGE-A3 antigen-specific cancer immunotherapeutic in non-small cell lung cancer (NSCLC). Unfortunately, it was halted due to failure to meet primary endpoints related to disease-free survival .

- Acute Myeloid Leukemia (AML) : In a study involving AML patients treated with decitabine, upregulation of MAGE-A3 was observed alongside hypomethylation of its promoter region. This suggests that demethylating agents may enhance the expression of cancer-testis antigens like MAGE-A3, potentially improving immunotherapy outcomes .

Case Study Data

Table 1 summarizes patient characteristics and outcomes from relevant studies assessing the induction of MAGE-A3 expression:

| Cohort | Number of Patients | Treatment | MAGE-A3 Induction | Response Rate |

|---|---|---|---|---|

| A | 5 | Decitabine | 3/5 showed induction | Limited |

| B | 7 | Various | Variable | Not specified |

Challenges in Targeting Mage-A3 (195-203)

Despite its potential as an immunotherapeutic target, several challenges exist:

- Poor Processing : Research indicates that the peptide Mage-A3 (195-203) is poorly processed within cells, which limits its effectiveness as a target for CTLs .

- Off-target Effects : Some patients treated with anti-MAGE therapies have reported serious off-target effects, including neurotoxicity. This highlights the need for more precise targeting strategies to minimize adverse reactions while maximizing therapeutic efficacy .

Q & A

Q. How to optimize Mage-A3 (195-203) vaccine adjuvants for enhanced dendritic cell uptake?

Q. What ethical considerations apply when collecting patient-derived Mage-A3 (195-203) samples for research?

- Methodological Answer : Obtain informed consent for secondary research use and anonymize data. Follow IRB protocols for biospecimen storage/sharing. Disclose potential conflicts of interest (e.g., industry partnerships) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.